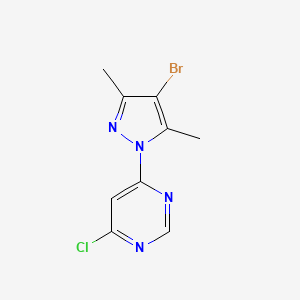

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine” is represented by the linear formula: C7 H8 Br N3 . Studies on the tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, provide valuable insights into their structural behavior and properties.Chemical Reactions Analysis

Research on pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, demonstrates their ability to form metal complexes, such as with ruthenium (III), which have potential applications in various chemical processes.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 214.06 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, including structures related to 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyrimidine, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds were developed through a condensation process and screened for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities. This research highlights the potential of pyrazolopyrimidines derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Antianxiety Properties

Research on derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the chemical structure of interest, has shown antianxiety properties without potentiation of central nervous system depressant effects of ethanol or barbiturates. This suggests potential applications in the development of new antianxiety medications (Kirkpatrick et al., 1977).

Regioselective Synthesis and Bromination

Studies have demonstrated the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, offering insights into chemical reactions that facilitate the creation of structurally diverse derivatives for further pharmacological exploration (Martins et al., 2009).

In Vivo Activity on Bcr-Abl T315I Mutant

Pyrazolo[3,4-d]pyrimidines, through computational studies and biological evaluation, have been found to have activity against the Bcr-Abl T315I mutant, highlighting their potential in cancer therapy, particularly for resistant forms of leukemia (Radi et al., 2013).

Self-Assembly for Metallic Grids

The self-assembly of ligands designed from pyrazolo[1,5-a]pyrimidine derivatives for the building of a new type of [2 x 2] metallic grid demonstrates the compound's utility in material science for anion encapsulation and diffusion NMR spectroscopy applications (Manzano et al., 2008).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other pyrazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific chemical structure and the biological context .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN4/c1-5-9(10)6(2)15(14-5)8-3-7(11)12-4-13-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORLLPBLXAZPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=NC=N2)Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)

![2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2858001.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2858003.png)

![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)

![Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate](/img/structure/B2858006.png)

![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2858010.png)

![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)